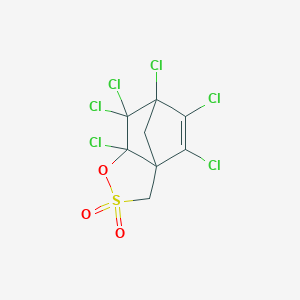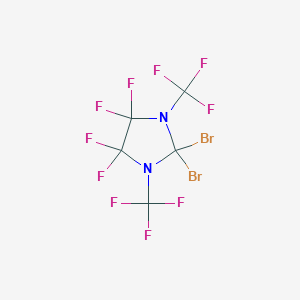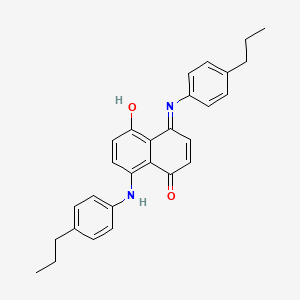
4,5,6,7,7,7a-Hexachloro-7,7a-dihydro-6H-3a,6-methano-2lambda~6~-1,2lambda~6~-benzoxathiole-2,2(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7,7,7a-Hexachloro-7,7a-dihydro-6H-3a,6-methano-2lambda~6~-1,2lambda~6~-benzoxathiole-2,2(3H)-dione is a complex organochlorine compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7,7,7a-Hexachloro-7,7a-dihydro-6H-3a,6-methano-2lambda~6~-1,2lambda~6~-benzoxathiole-2,2(3H)-dione typically involves multiple steps, including chlorination and cyclization reactions. The specific reaction conditions, such as temperature, pressure, and solvents, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions such as temperature, solvent, and pH can significantly influence the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while substitution reactions could produce various substituted analogs.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound might be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure can provide insights into reaction mechanisms and molecular interactions.
Biology
In biological research, organochlorine compounds are often studied for their potential effects on living organisms. This compound could be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, compounds with similar structures have been explored for their potential therapeutic properties. This compound might be evaluated for its pharmacological activities, including antimicrobial or anticancer effects.
Industry
In industry, organochlorine compounds are used in various applications, such as pesticides, solvents, and materials. This compound could be explored for its potential use in these areas, depending on its chemical properties and safety profile.
Mecanismo De Acción
The mechanism by which this compound exerts its effects can involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved might include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the precise mechanisms and identify the key molecular players.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other organochlorine compounds with related structures, such as:
- Hexachlorocyclohexane
- Dieldrin
- Endrin
Uniqueness
What sets 4,5,6,7,7,7a-Hexachloro-7,7a-dihydro-6H-3a,6-methano-2lambda~6~-1,2lambda~6~-benzoxathiole-2,2(3H)-dione apart from these similar compounds could be its specific chemical structure, reactivity, and potential applications. Comparative studies can highlight its unique properties and advantages over other compounds.
Propiedades
| 91054-41-0 | |
Fórmula molecular |
C8H4Cl6O3S |
Peso molecular |
392.9 g/mol |
Nombre IUPAC |
5,6,6,7,8,9-hexachloro-4-oxa-3λ6-thiatricyclo[5.2.1.01,5]dec-8-ene 3,3-dioxide |
InChI |
InChI=1S/C8H4Cl6O3S/c9-3-4(10)6(11)1-5(3)2-18(15,16)17-8(5,14)7(6,12)13/h1-2H2 |
Clave InChI |
GMWIEZMTZYUETA-UHFFFAOYSA-N |
SMILES canónico |
C1C23CS(=O)(=O)OC2(C(C1(C(=C3Cl)Cl)Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate](/img/structure/B14361084.png)



![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate](/img/structure/B14361123.png)





